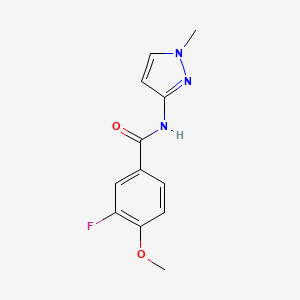

![molecular formula C18H20N2O2S B2521789 2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 321533-24-8](/img/structure/B2521789.png)

2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H20N2O2S and its molecular weight is 328.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Activity

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles : This study highlights the synthesis and biological significance of compounds with structures similar to the queried compound. Benzothiazole derivatives, including 2-(thio)ureabenzothiazoles, show a broad spectrum of biological activities, making them significant in medicinal chemistry. For instance, derivatives like Frentizole are used in treating rheumatoid arthritis and systemic lupus erythematosus. This review also covers synthetic methodologies, suggesting a broad potential for chemical compounds with similar structures in therapeutic applications (Rosales-Hernández et al., 2022).

Neurobiology and Antidepressant Activity

Neurobiology of mood, anxiety, and emotions as revealed by studies of a unique antidepressant : Research into the neurobiological effects of antidepressants with structural similarities to the queried compound reveals insights into their potential applications beyond mood regulation. This review discusses the antidepressant tianeptine, noting its effects on neuronal excitability, neuroprotection, anxiety, and memory, suggesting a broad range of potential neurological benefits for compounds with similar properties (McEwen & Olié, 2005).

Environmental Applications and Toxicity Studies

Occurrence, fate and behavior of parabens in aquatic environments : Although not directly related to the chemical , this review provides insight into the environmental impact, degradation, and toxicity of parabens, a class of chemicals used in various consumer products. The study emphasizes the importance of understanding the environmental fate of synthetic compounds and their potential toxicological effects on aquatic life (Haman et al., 2015).

Synthetic Procedures and Chemical Properties

Control of Regiochemistry of Radical Cyclizations and Applications to the Synthesis of Physiologically Active Compounds : This paper discusses the synthetic strategies and chemical properties that influence the outcomes of radical cyclizations, a key process in the synthesis of complex organic molecules, including those with potential physiological activities. Understanding these mechanisms can provide insights into the synthesis and application of complex structures like the queried compound (Ishibashi & Tamura, 2004).

Future Directions

Thiophene-based compounds have shown promising developments towards new technologies in electronics and have a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mechanism of Action

Target of Action

The primary target of this compound is mycolic acid synthesized by Pks 13 , which is identified as a perfect target . Mycolic acid is a crucial component of the cell wall of mycobacteria, making it an important target for antitubercular agents .

Mode of Action

The compound interacts with its target, Pks 13, and inhibits the synthesis of mycolic acid . This interaction disrupts the formation of the bacterial cell wall, leading to the death of the bacteria .

Biochemical Pathways

The inhibition of mycolic acid synthesis disrupts the mycolate biosynthesis pathway, which is essential for the survival of mycobacteria . The downstream effects include the disruption of cell wall formation and the eventual death of the bacteria .

Result of Action

The molecular effect of the compound’s action is the inhibition of mycolic acid synthesis . On a cellular level, this leads to the disruption of cell wall formation, impairing the bacteria’s ability to survive and reproduce . This results in the death of the bacteria, thereby exerting its antitubercular effect .

Properties

IUPAC Name |

2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-11-7-5-6-8-12(11)17(22)20-18-15(16(19)21)13-9-3-2-4-10-14(13)23-18/h5-8H,2-4,9-10H2,1H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGOGRVRFZNLLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2521710.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2521716.png)

![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2521717.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2521719.png)

![Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate](/img/structure/B2521724.png)

![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2521727.png)